4-Amino-5-[(3-phenylpyrrolidin-1-yl)-methyl]-4H-1,2,4-triazole-3-thiol
Description
Properties
IUPAC Name |
4-amino-3-[(3-phenylpyrrolidin-1-yl)methyl]-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5S/c14-18-12(15-16-13(18)19)9-17-7-6-11(8-17)10-4-2-1-3-5-10/h1-5,11H,6-9,14H2,(H,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSYSMHTYFJCHNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CC=C2)CC3=NNC(=S)N3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the 1,2,4-Triazole-3-Thiol Core
A common route involves reacting hydrazine derivatives with carbon disulfide (CS₂) under basic conditions to yield potassium hydrazinecarbodithioate salts. These salts undergo cyclization upon reflux with hydrazine hydrate to form the 4-amino-1,2,4-triazole-3-thiol scaffold.
Typical Reaction Conditions
- Solvents: Ethanol, DMF, or water mixtures.
- Catalysts: Potassium hydroxide or triethylamine as bases.
- Temperature: Reflux or microwave irradiation (80–120°C).
- Reaction times: From 1 hour (microwave) up to 24 hours (conventional heating).
Representative Synthetic Scheme (Generalized)
| Step | Reagents & Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Hydrazine hydrate + Carbon disulfide + KOH (EtOH, reflux) | Potassium hydrazinecarbodithioate salt | 75–85 | Formation of thioamide intermediate |
| 2 | Reflux with hydrazine hydrate (EtOH/H₂O) | 4-Amino-5-substituted-1,2,4-triazole-3-thiol | 80–90 | Cyclization to triazole ring |
| 3 | Alkylation with (3-phenylpyrrolidin-1-yl)methyl halide (DMF, base) | Target compound | 65–80 | S- or N-alkylation at position 5 |
| 4 | Purification by recrystallization or chromatography | Pure compound | — | Confirmed by NMR, IR, MS |
Detailed Research Findings and Analytical Data
Yields: The overall yields for the preparation of 4-amino-5-substituted-1,2,4-triazole-3-thiols typically range from 65% to 90%, depending on substituents and reaction conditions.
Microwave-Assisted Synthesis: Microwave irradiation significantly reduces reaction times (from hours to minutes) and improves yields for alkylation steps, especially for S-alkyl derivatives.
Characterization: The compounds are characterized by:
- [^1H-NMR and ^13C-NMR](pplx://action/followup): Confirming the presence of amino, triazole, and pyrrolidinyl protons and carbons.
- IR Spectroscopy: Showing characteristic bands for NH₂ (~3300 cm⁻¹), C=N (~1600 cm⁻¹), and thiol (S-H) groups (~2550 cm⁻¹).
- Mass Spectrometry: Molecular ion peaks consistent with the expected molecular weight.
- Elemental Analysis: Matching calculated C, H, N, S percentages.
Purity: Purification is typically achieved by recrystallization from ethanol or chromatographic techniques, yielding analytically pure compounds suitable for biological testing.
Comparative Table of Preparation Methods for Similar 1,2,4-Triazole-3-Thiol Derivatives
| Method | Starting Materials | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Hydrazide + CS₂ + Hydrazine | Substituted hydrazides | CS₂, KOH, Hydrazine hydrate | Reflux in EtOH | High yield, straightforward | Longer reaction times |
| Thiosemicarbazide + Benzyl chloride | Thiosemicarbazide | Benzyl chloride, formic acid | Reflux | Good yields, versatile | Requires careful control |
| Arylidene derivatives + TMS isothiocyanate | Arylidene malononitriles | Trimethylsilyl isothiocyanate, sulfamic acid | Reflux | High yields, mild conditions | Limited substrate scope |
| Microwave-assisted S-alkylation | 4-amino-5-substituted triazole-3-thiol | Alkyl halides | Microwave irradiation | Faster, higher yields | Requires microwave equipment |
Chemical Reactions Analysis
Types of Reactions
4-Amino-5-[(3-phenylpyrrolidin-1-yl)-methyl]-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced under specific conditions to modify the triazole ring.
Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group typically results in the formation of disulfides, while substitution reactions can introduce various functional groups onto the triazole ring .
Scientific Research Applications
4-Amino-5-[(3-phenylpyrrolidin-1-yl)-methyl]-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Amino-5-[(3-phenylpyrrolidin-1-yl)-methyl]-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The biological and chemical properties of triazole-3-thiol derivatives are heavily influenced by substituents at the 5-position. Below is a detailed comparison based on substituent type, synthesis methods, and biological activities (Table 1).
Table 1: Key Structural Analogs and Their Properties
Structural and Electronic Effects
- Electron-Donating Groups (e.g., -NH₂, -OCH₃): Enhance antioxidant capacity by stabilizing radical intermediates. For example, AT (phenyl derivative) showed superior DPPH• scavenging compared to electron-withdrawing analogs .
- Electron-Withdrawing Groups (e.g., -NO₂, -CF₃): Improve antimicrobial activity by increasing electrophilicity. The trifluoromethyl group in contributed to biofilm inhibition.
- Heterocyclic Substituents (e.g., pyridine, thiophene): Modify solubility and binding. The 4-pyridyl group in AP reduced antioxidant activity compared to AT, likely due to decreased electron density .
Biological Activity
4-Amino-5-[(3-phenylpyrrolidin-1-yl)-methyl]-4H-1,2,4-triazole-3-thiol (CAS Number: 1338494-80-6) is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a triazole ring, a pyrrolidine moiety, and a thiol group, which contribute to its potential therapeutic applications, particularly in oncology and infectious diseases.
The molecular formula of 4-Amino-5-[(3-phenylpyrrolidin-1-yl)-methyl]-4H-1,2,4-triazole-3-thiol is with a molecular weight of 275.38 g/mol. The compound's structure allows for various chemical reactions, making it a versatile candidate for further modifications and applications in drug discovery.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₇N₅S |
| Molecular Weight | 275.38 g/mol |
| CAS Number | 1338494-80-6 |
Anticancer Properties
Recent studies have highlighted the anticancer potential of triazole derivatives, including 4-Amino-5-[(3-phenylpyrrolidin-1-yl)-methyl]-4H-1,2,4-triazole-3-thiol. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of triazoles have been tested against human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines using the MTT assay. Results showed that some derivatives displayed significant selectivity and potency against these cancer cells, suggesting that this compound could be explored for its anticancer properties .
The mechanism by which triazole compounds exert their anticancer effects often involves the inhibition of key cellular pathways related to cell proliferation and survival. The presence of the thiol group in 4-Amino-5-[(3-phenylpyrrolidin-1-yl)-methyl]-4H-1,2,4-triazole-3-thiol may enhance its reactivity with cellular targets, potentially leading to apoptosis in cancer cells.
Antimicrobial Activity
In addition to its anticancer properties, this compound has been investigated for its antimicrobial activity. Triazoles are known for their ability to inhibit ergosterol biosynthesis in fungi, which is crucial for maintaining fungal cell membrane integrity. Preliminary studies suggest that derivatives of this compound may exhibit antifungal activity against various strains .
Case Studies
Study 1: Anticancer Efficacy
A recent study synthesized several triazole derivatives and evaluated their cytotoxicity against cancer cell lines. Among these derivatives, one compound showed an IC50 value indicating potent activity against the MDA-MB-231 cell line at low micromolar concentrations. The study concluded that the structural features of triazoles contribute significantly to their biological activity .
Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial effects of triazole derivatives against common pathogens. The study found that certain modifications to the triazole ring enhanced antifungal activity significantly compared to standard antifungal agents .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4-amino-5-[(3-phenylpyrrolidin-1-yl)-methyl]-4H-1,2,4-triazole-3-thiol, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multistep reactions:
Acylation and hydrazinolysis of starting reagents (e.g., phenylisothiocyanate) to form intermediates.
Nucleophilic addition followed by alkaline cyclization to construct the triazole core .
Substitution reactions to introduce the 3-phenylpyrrolidine moiety.
- Optimization : Use ethanol/methanol as solvents under reflux, with catalysts like sodium acetate to enhance yield (70–85%) and purity . Confirm reaction completion via TLC or HPLC .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- Elemental analysis (CHNS) to verify stoichiometry.
- FTIR : Identify functional groups (e.g., N-H stretch at ~3200 cm⁻¹, C-S at ~650 cm⁻¹) .
- ¹H/¹³C NMR : Confirm substituent integration (e.g., pyrrolidine protons at δ 2.5–3.5 ppm) .
- HPLC-MS : Assess purity (>95%) and molecular ion peaks .
Q. What preliminary biological screening assays are recommended for this compound?
- Methodological Answer :
- Antioxidant activity : DPPH radical scavenging assay (IC₅₀ values at 1×10⁻⁴–1×10⁻³ M) .
- Antifungal potential : Broth microdilution against Candida spp. (MIC 8–32 µg/mL) .
- ADME prediction : Use SwissADME to evaluate drug-likeness (e.g., Lipinski’s Rule compliance) .
Advanced Research Questions
Q. How can structure-activity relationships (SARs) be systematically explored for derivatives of this compound?
- Methodological Answer :
- Modify substituents : Vary the phenylpyrrolidine group or introduce electron-withdrawing groups (e.g., -F, -NO₂) to assess impact on bioactivity .
- SAR Table :
| Derivative | Substituent Modification | Bioactivity Change | Reference |
|---|---|---|---|
| Compound 2 | 4-Fluorobenzylidene | ↓ Antioxidant | |
| Compound 3 | 2-Hydroxybenzylidene | ↑ Antioxidant | |
| Compound 8 | Thiophen-2-ylmethylene | Mixed effects |
Q. What computational strategies are effective for predicting binding modes with biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to simulate interactions with kinases (PDB: 2XP2) or cyclooxygenase-2 (PDB: 3LD6). Focus on hydrogen bonding (e.g., triazole N-atoms with Arg120) and hydrophobic contacts .
- MD simulations : Run 100 ns trajectories in GROMACS to assess binding stability (RMSD < 2.0 Å) .
Q. How can contradictory data in biological assays (e.g., varying IC₅₀ values) be resolved?
- Methodological Answer :
- Replicate experiments : Ensure consistency in DPPH assay conditions (e.g., solvent polarity, pH) .
- Control normalization : Use ascorbic acid as a reference antioxidant.
- Data reconciliation : Apply multivariate regression to isolate variables (e.g., substituent electronegativity vs. steric effects) .
Q. What crystallographic approaches are suitable for resolving the compound’s 3D structure?
- Methodological Answer :
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
